molecular formula C37H46N2O9 B12412457 [2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate

[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate

Katalognummer: B12412457
Molekulargewicht: 662.8 g/mol
InChI-Schlüssel: WSNFGPVUGAKDKP-SEYXRHQNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Provide a brief introduction to the compound, including its chemical name, molecular formula, and any known uses or significance. Mention any unique properties or characteristics that make this compound noteworthy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Describe the synthetic routes used to prepare the compound. Include details about the starting materials, reagents, and reaction conditions (e.g., temperature, pressure, solvents).

Industrial Production Methods

Discuss any known industrial production methods for the compound. Highlight any large-scale synthesis techniques and the efficiency or yield of these methods.

Analyse Chemischer Reaktionen

Types of Reactions

Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc.

Common Reagents and Conditions

List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.

Major Products

Identify the major products formed from these reactions. Include any relevant reaction mechanisms or pathways.

Wissenschaftliche Forschungsanwendungen

Provide a comprehensive description of the scientific research applications of the compound. This can include its use in:

    Chemistry: As a reagent, catalyst, or intermediate in chemical synthesis.

    Biology: Any biological activity or role in biochemical processes.

    Medicine: Potential therapeutic uses, pharmacological effects, or role in drug development.

    Industry: Applications in manufacturing, materials science, or other industrial processes.

Wirkmechanismus

Describe the mechanism by which the compound exerts its effects. Include information about molecular targets, pathways involved, and any known interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Compounds

Compare the compound with other similar compounds. Highlight its uniqueness in terms of structure, reactivity, or applications.

List of Similar Compounds

Provide a list of similar compounds and briefly describe how they compare to the compound .

Eigenschaften

Molekularformel

C37H46N2O9

Molekulargewicht

662.8 g/mol

IUPAC-Name

[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate

InChI

InChI=1S/C37H46N2O9/c1-22-23(2)34(42)32(24(3)33(22)41)37(4,5)21-31(40)38(6)16-17-39(7)36(43)48-27-15-14-25(18-28(27)44-8)12-13-26-19-29(45-9)35(47-11)30(20-26)46-10/h12-15,18-20H,16-17,21H2,1-11H3/b13-12-

InChI-Schlüssel

WSNFGPVUGAKDKP-SEYXRHQNSA-N

Isomerische SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(C)CCN(C)C(=O)OC2=C(C=C(C=C2)/C=C\C3=CC(=C(C(=C3)OC)OC)OC)OC)C

Kanonische SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(C)CCN(C)C(=O)OC2=C(C=C(C=C2)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.